

Orpinolide Demonstrates Potent In Vivo Anti-Leukemic Effects by Targeting Cholesterol Metabolism

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Compound of Interest

Compound Name: *Orpinolide*

Cat. No.: *B15600899*

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A recent study has provided compelling in vivo evidence for the anti-leukemic effects of **Orpinolide**, a novel synthetic withanolide analog. The research, published in *Nature Chemical Biology*, demonstrates that **Orpinolide** effectively targets a key metabolic vulnerability in leukemia cells by inhibiting the oxysterol-binding protein (OSBP), a crucial player in intracellular cholesterol transport. This targeted disruption of cholesterol homeostasis leads to significant anti-tumor activity in preclinical models of acute myeloid leukemia (AML), offering a promising new therapeutic avenue for this challenging disease.

This comparison guide provides an objective analysis of **Orpinolide**'s in vivo performance against standard-of-care AML therapies, Venetoclax and Azacitidine, as well as another natural product-derived investigational agent, Parthenolide. The data presented is based on preclinical xenograft models, which are standard in early-stage cancer drug development.

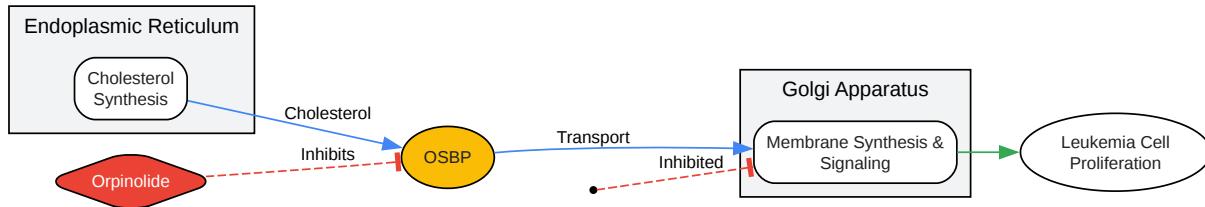
Comparative In Vivo Efficacy

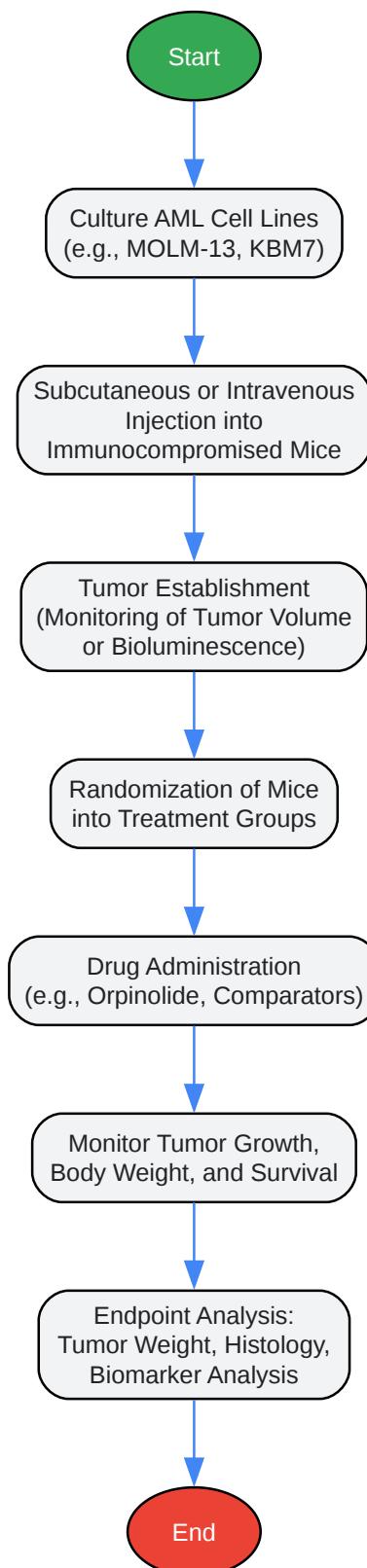
The following tables summarize the in vivo anti-leukemic effects of **Orpinolide** and its comparators in xenograft models of AML. The data is compiled from various preclinical studies to provide a comparative overview.

Compound	Leukemia Model	Key Efficacy Findings	Reference
Orpinolide	MOLM-13 & KBM7 Xenografts	Significant tumor growth inhibition and prolonged survival.	--INVALID-LINK--
Venetoclax	MOLM-13 Xenograft	Significant inhibition of AML progression and extension of survival. [1]	--INVALID-LINK--
Azacitidine	MOLM-13 Xenograft	Significant decrease in AML expansion in bone marrow and spleen.	--INVALID-LINK--
Parthenolide (DMAPT)	AML Patient-Derived Xenograft (PDX)	Rapid death of primary human leukemia stem cells and potent cytotoxicity to bulk leukemic cells. [2]	--INVALID-LINK--

Mechanism of Action: A Novel Approach to Targeting Leukemia

Orpinolide's mechanism of action distinguishes it from conventional chemotherapies and other targeted agents. By inhibiting OSBP, **Orpinolide** disrupts the transport of cholesterol from the endoplasmic reticulum to the Golgi apparatus. This interference with a fundamental cellular process creates a metabolic stress that is particularly detrimental to rapidly proliferating leukemia cells, which have a high demand for cholesterol for membrane synthesis and signaling.



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References

- 1. Venetoclax for AML: changing the treatment paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An orally bioavailable parthenolide analog selectively eradicates acute myelogenous leukemia stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
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